molecular formula C24H25N5O5S B612127 MK-2461 CAS No. 917879-39-1

MK-2461

Cat. No. B612127
CAS RN: 917879-39-1
M. Wt: 495.554
InChI Key: JGEBLDKNWBUGRZ-HXUWFJFHSA-N
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Description

MK-2461 is a potent, multi-targeted inhibitor for c-Met (WT/mutants) with IC50 values of 0.4-2.5 nM . It is less potent to Ron, Flt1 . It has 8- to 30-fold greater selectivity of c-Met targets versus FGFR1, FGFR2, FGFR3, PDGFRβ, KDR, Flt3, Flt4, TrkA, and TrkB .


Synthesis Analysis

MK-2461 is an ATP-competitive inhibitor . It inhibited in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases (N1100Y, Y1230C, Y1230H, Y1235D, and M1250T) with IC50 values of 0.4 to 2.5 nmol/L .


Molecular Structure Analysis

The structure of dually-phosphorylated MET receptor kinase in complex with an MK-2461 analog with specificity for the activated receptor has been studied .


Chemical Reactions Analysis

MK-2461 effectively suppressed constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met, and its downstream signaling to the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways .


Physical And Chemical Properties Analysis

MK-2461 has a molecular weight of 495.55 . It is insoluble in water and ethanol .

Scientific Research Applications

Cancer Therapeutics: Targeting c-Met Receptor

MK-2461 has been identified as a potent inhibitor of the c-Met receptor, which is implicated in various forms of cancer . The compound inhibits in vitro phosphorylation of peptide substrates recognized by both wild-type and oncogenic c-Met kinases, with IC50 values ranging from 0.4 to 2.5 nmol/L . This suggests its potential use in therapies aimed at cancers where c-Met plays a crucial role in tumor growth and metastasis.

Inhibition of Multitargeted Kinase Activity

Apart from targeting the c-Met receptor, MK-2461 exhibits inhibitory activity against other receptor tyrosine kinases, including fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) . This multitargeted approach could be beneficial in treating cancers that exhibit cross-talk between different signaling pathways.

Suppression of Tumor Cell Functions

In cell culture, MK-2461 has been shown to inhibit hepatocyte growth factor/c-Met–dependent functions such as mitogenesis, migration, cell scatter, and tubulogenesis . These processes are critical for tumor development and angiogenesis, indicating MK-2461’s potential application in preventing tumor progression.

Preclinical Development for Cancer Therapy

MK-2461 has demonstrated significant efficacy in preclinical models. For instance, in a murine xenograft model of gastric cancer, MK-2461 effectively suppressed c-Met signaling and tumor growth when administered orally . This supports its further development and evaluation in preclinical cancer therapy studies.

Enhanced Binding to Activated Kinases

Studies have shown that MK-2461 binds preferentially to activated c-Met, with BIAcore studies indicating a six-fold tighter binding to the phosphorylated form of c-Met . This selective binding could lead to more effective targeting of cancer cells while minimizing effects on normal cells.

Sensitivity in Genomically Amplified Tumors

MK-2461 has been found to be particularly effective in tumor cell lines that harbor genomic amplification of MET or FGFR2 . This suggests a potential application in personalized medicine, where MK-2461 could be used as a targeted treatment for patients with these specific genetic alterations.

Safety And Hazards

When handling MK-2461, safety goggles with side-shields and protective gloves should be worn. It should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEBLDKNWBUGRZ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-2461

CAS RN

917879-39-1
Record name MK-2461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2461
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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